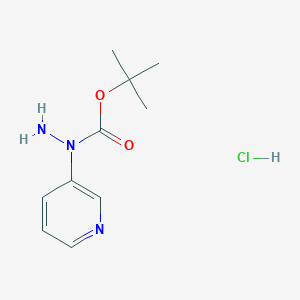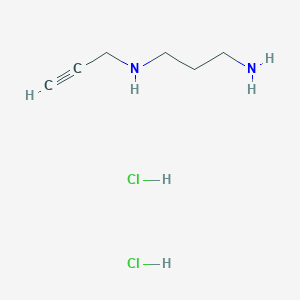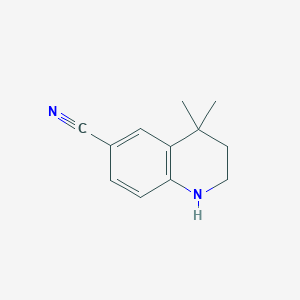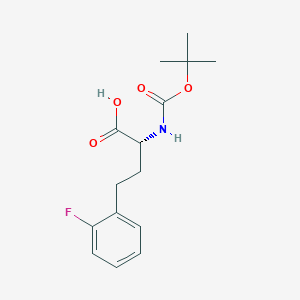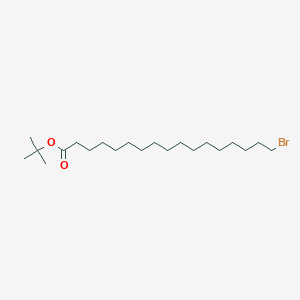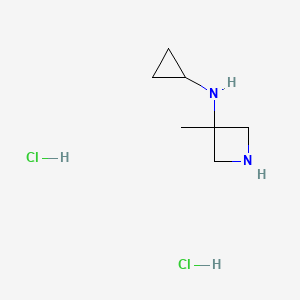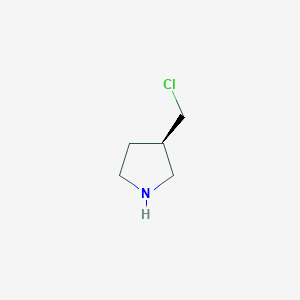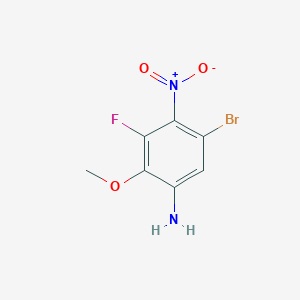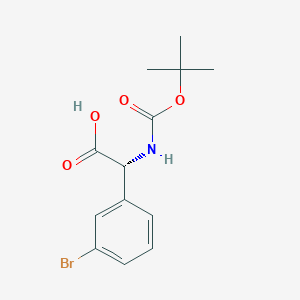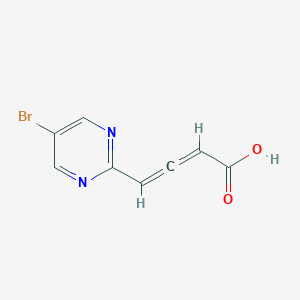
4-(5-bromopyrimidin-2-yl)buta-2,3-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-bromopyrimidin-2-yl)buta-2,3-dienoic acid is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
The preparation of 4-(5-bromopyrimidin-2-yl)buta-2,3-dienoic acid involves several synthetic routes and reaction conditions. The compound can be synthesized through various chemical reactions, including cyclization, condensation, and substitution reactions. Industrial production methods often involve the use of advanced techniques such as high-pressure reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
4-(5-bromopyrimidin-2-yl)buta-2,3-dienoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Scientific Research Applications
4-(5-bromopyrimidin-2-yl)buta-2,3-dienoic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, this compound is being investigated for its potential therapeutic effects in treating various diseases. In industry, it is used in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-bromopyrimidin-2-yl)buta-2,3-dienoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.
Comparison with Similar Compounds
4-(5-bromopyrimidin-2-yl)buta-2,3-dienoic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups. For example, compounds with similar ring structures or substituents may exhibit similar chemical reactivity and biological activity. this compound may have unique properties that make it more effective or suitable for specific applications. The comparison of this compound with similar compounds can provide valuable insights into its potential advantages and limitations.
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)buta-2,3-dienoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-10-7(11-5-6)2-1-3-8(12)13/h2-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYRHNXOZAIHQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C=C=CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=N1)C=C=CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
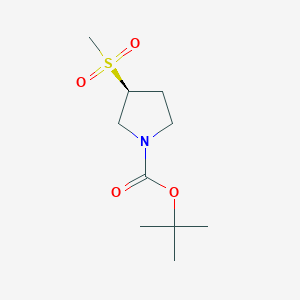
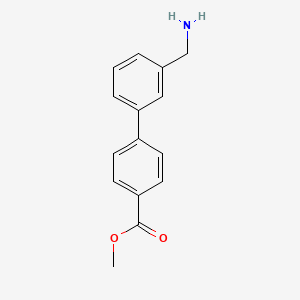
![2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B8095596.png)
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B8095603.png)
